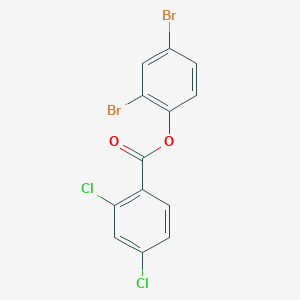

2,4-Dibromophenyl 2,4-dichlorobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H6Br2Cl2O2 |

|---|---|

Molecular Weight |

424.9g/mol |

IUPAC Name |

(2,4-dibromophenyl) 2,4-dichlorobenzoate |

InChI |

InChI=1S/C13H6Br2Cl2O2/c14-7-1-4-12(10(15)5-7)19-13(18)9-3-2-8(16)6-11(9)17/h1-6H |

InChI Key |

JZVOLWHEHKJHHS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C=C(C=C2)Br)Br |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 2,4 Dibromophenyl 2,4 Dichlorobenzoate

Established Esterification Routes and Their Adaptations

The formation of an ester bond between a carboxylic acid and a phenol (B47542) is a cornerstone of organic synthesis. For a sterically hindered and electronically deactivated substrate pair like 2,4-dichlorobenzoic acid and 2,4-dibromophenol (B41371), specific strategies and adaptations of classical methods are necessary to achieve efficient conversion.

Nucleophilic Acyl Substitution Reactions: An In-Depth Analysis

The most direct and common method for synthesizing 2,4-dibromophenyl 2,4-dichlorobenzoate (B1228512) is through a nucleophilic acyl substitution reaction. This class of reactions involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative.

A highly effective approach is the reaction of 2,4-dichlorobenzoyl chloride with 2,4-dibromophenol. The starting acid chloride, 2,4-dichlorobenzoyl chloride, can be prepared from 2,4-dichlorobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). google.com This conversion is crucial as acid chlorides are significantly more reactive towards nucleophiles than their corresponding carboxylic acids. libretexts.org

The reaction proceeds via the well-established Schotten-Baumann conditions. In this method, the 2,4-dibromophenol is typically treated with a base, such as aqueous sodium hydroxide (B78521), to form the more nucleophilic sodium 2,4-dibromophenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group to yield the final ester product. libretexts.orgquora.com The presence of the base also serves to neutralize the hydrogen chloride gas that is formed as a byproduct. libretexts.org

Mechanism of Nucleophilic Acyl Substitution:

Deprotonation of Phenol: The hydroxide ion deprotonates the 2,4-dibromophenol to form the highly reactive 2,4-dibromophenoxide ion.

Nucleophilic Attack: The 2,4-dibromophenoxide ion acts as a potent nucleophile, attacking the carbonyl carbon of 2,4-dichlorobenzoyl chloride. This leads to the formation of a transient tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.

The presence of electron-withdrawing chloro and bromo substituents on both the benzoyl and phenyl rings, respectively, influences the reaction rate. The chloro groups on the benzoyl chloride enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the bromo groups on the phenol decrease its nucleophilicity, which can slow down the reaction. Therefore, the activation of the phenol to its phenoxide form is a critical step for the success of this synthesis.

| Reactant/Product | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2,4-Dichlorobenzoic acid | 191.01 | 158-162 | - | Sparingly soluble in water |

| 2,4-Dichlorobenzoyl chloride | 209.46 | -1 | 214-216 | Reacts with water, soluble in toluene (B28343) guidechem.com |

| 2,4-Dibromophenol | 251.91 | 35-38 sigmaaldrich.com | 238.5 wikipedia.org | Soluble in water, ethanol (B145695), ether, benzene (B151609) wikipedia.org |

| 2,4-Dibromophenyl 2,4-dichlorobenzoate | 424.87 | - | - | Insoluble in water, soluble in organic solvents |

Note: Data for the final product is predicted based on the properties of similar compounds.

Dehydration Reactions for Ester Formation: Catalytic Enhancements

Direct esterification of 2,4-dichlorobenzoic acid with 2,4-dibromophenol is also a viable, though more challenging, route. This reaction, often referred to as Fischer-Speier esterification, involves heating the carboxylic acid and the alcohol (in this case, a phenol) in the presence of a strong acid catalyst. ebi.ac.uk The role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic phenol.

The reaction is an equilibrium process, and to drive it towards the product side, the water formed as a byproduct must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.

Given the reduced nucleophilicity of 2,4-dibromophenol and the steric hindrance from the ortho-substituents on both reactants, this direct esterification requires harsh conditions, such as high temperatures and strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). researchgate.net An alternative catalytic system involves the use of phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA), which act as both catalysts and dehydrating agents. google.com

Transesterification Processes: Optimization and Scope

Transesterification offers another pathway to this compound. This method involves the reaction of an ester of 2,4-dichlorobenzoic acid, such as methyl 2,4-dichlorobenzoate, with 2,4-dibromophenol in the presence of a catalyst. The reaction proceeds by substituting the alcohol moiety of the starting ester with the new phenol.

This process can be catalyzed by either acids or bases. rsc.org In an acid-catalyzed transesterification, the mechanism is similar to Fischer esterification. Under basic conditions, the 2,4-dibromophenol is first converted to its more nucleophilic phenoxide, which then attacks the carbonyl carbon of the starting ester. The equilibrium is driven towards the desired product by removing the alcohol byproduct (e.g., methanol) by distillation.

The choice of the starting ester is important. Methyl esters are often used due to the low boiling point of the methanol (B129727) byproduct, which facilitates its removal. rsc.org

| Starting Materials | Catalyst | Key Conditions | Product |

| 2,4-Dichlorobenzoyl chloride + 2,4-Dibromophenol | NaOH or Pyridine | Room temperature or gentle heating | This compound |

| 2,4-Dichlorobenzoic acid + 2,4-Dibromophenol | H₂SO₄ or PPA | High temperature, water removal | This compound |

| Methyl 2,4-dichlorobenzoate + 2,4-Dibromophenol | Acid or Base | Heating, removal of methanol | This compound |

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied to reduce waste, energy consumption, and the use of hazardous materials.

Solvent-Free Reaction Systems for Sustainable Production

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. Solvent-free esterification of benzoic acids with alcohols has been successfully demonstrated using solid acid catalysts. ijstr.org For the synthesis of this compound, a solvent-free approach could involve heating a mixture of 2,4-dichlorobenzoic acid and 2,4-dibromophenol with a recyclable solid acid catalyst, such as a modified montmorillonite (B579905) clay or supported iron oxide nanoparticles. ijstr.orgmdpi.com

Mechanistically, these solid catalysts provide acidic sites on their surface that protonate the carboxylic acid, activating it for nucleophilic attack by the phenol. The reaction is typically driven by heating the neat reactants, and the water byproduct can be removed under reduced pressure. This approach avoids the use of corrosive mineral acids and hazardous organic solvents. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) for Accelerated Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov

For the synthesis of this compound, MAOS can be applied to both direct esterification and transesterification reactions. For instance, a mixture of 2,4-dichlorobenzoic acid, 2,4-dibromophenol, and a catalyst can be subjected to microwave irradiation. mdpi.com The polar nature of the reactants allows for efficient absorption of microwave energy, leading to a rapid increase in temperature and reaction rate. The use of microwave-transparent reaction vessels and precise temperature control are important considerations for the successful application of this technique. cmu.edu Studies on the esterification of sterically hindered acids have shown that microwave heating can significantly enhance the reaction rate. acs.org

The combination of solvent-free conditions and microwave assistance represents a particularly attractive green synthetic route, offering the benefits of both reduced waste and accelerated reaction times. nih.gov

Mechanochemical Synthesis for Reduced Waste Generation

Mechanochemical synthesis has emerged as a green and efficient alternative to traditional solvent-based methods for esterification. rsc.orgresearchgate.net This technique utilizes mechanical force, typically through high-speed ball milling, to initiate and drive chemical reactions in the absence of or with minimal use of solvents. rsc.org This approach aligns with the principles of green chemistry by reducing the generation of hazardous waste associated with organic solvents. rsc.orgacs.org

In the context of synthesizing this compound, a mechanochemical approach would involve milling 2,4-dibromophenol and 2,4-dichlorobenzoyl chloride, likely in the presence of a solid base or catalyst. Studies on analogous systems have shown that mechanochemical esterification can lead to high yields in short reaction times, often at room temperature. rsc.org For instance, various esters have been synthesized in yields ranging from 45% to 91% within 20 minutes of grinding. rsc.org This method is particularly advantageous as it can be performed on solid reactants, avoiding the need for potentially harmful solvents. acs.org

Table 1: Comparison of Conventional and Mechanochemical Synthesis for Aryl Esters

| Feature | Conventional Solvent-Based Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Solvent Usage | High | Minimal to none rsc.org |

| Reaction Time | Often several hours | Typically minutes to an hour rsc.org |

| Energy Input | Often requires heating | Mechanical energy at ambient temperature rsc.org |

| Waste Generation | Significant solvent waste | Reduced waste generation acs.org |

| Yields | Variable, can be high | Generally high rsc.orgacs.org |

Detailed Kinetic and Thermodynamic Studies of Reaction Pathways

Rate Law Determination and Reaction Order Analysis

The esterification of phenols with benzoyl chlorides, particularly when catalyzed by amines, has been a subject of kinetic investigation. For the reaction between benzoyl chloride and phenol in the presence of an amine catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), studies have indicated a second-order dependence on the amine catalyst. researchgate.net This suggests that the catalyst plays a dual role in the reaction mechanism. researchgate.net

The rate of reaction for the formation of this compound can be expressed by a general rate law:

Rate = k[2,4-dibromophenol]^m[2,4-dichlorobenzoyl chloride]^n[Catalyst]^p

Where 'k' is the rate constant, and 'm', 'n', and 'p' are the reaction orders with respect to each reactant and the catalyst. Based on analogous systems, it is plausible that the reaction is first order with respect to both the phenol and the acyl chloride, and potentially second order with respect to an amine catalyst if one is used. researchgate.net

Activation Energy and Enthalpy Changes for Esterification

The activation energy (Ea) represents the minimum energy required for the esterification reaction to occur. While the specific Ea for the synthesis of this compound has not been reported, studies on related compounds can provide an estimated range. For instance, the activation energy for the enzymatic degradation of 2,4-dichlorophenol (B122985) has been determined to be in the range of 6.39 to 40.33 kJ/mol. mdpi.com Thermodynamic studies on lanthanide complexes with 2,4-dichlorobenzoic acid have also been conducted, providing data on heat capacities and enthalpy. researchgate.net These values, while not directly transferable, suggest the energy scales involved in transformations of the precursor molecules. The esterification reaction itself is typically exothermic, meaning it releases heat and has a negative enthalpy change (ΔH).

Equilibrium Constant Measurements for Yield Optimization

The synthesis of esters from carboxylic acids or their derivatives and alcohols is a reversible process, governed by an equilibrium constant (Keq). chemguide.co.ukmasterorganicchemistry.com

2,4-dibromophenol + 2,4-dichlorobenzoyl chloride ⇌ this compound + HCl

To maximize the yield of the desired ester, the equilibrium must be shifted to the right. This can be achieved by several methods based on Le Chatelier's principle:

Removal of a product: In this specific reaction, the hydrogen chloride (HCl) produced can be neutralized by the addition of a base. This is a common strategy in Schotten-Baumann reactions. vaia.com

Using an excess of one reactant: Increasing the concentration of either 2,4-dibromophenol or 2,4-dichlorobenzoyl chloride can also drive the reaction forward.

The equilibrium constant is a measure of the extent to which the reaction proceeds to completion. A large Keq value would indicate that the formation of the ester is highly favored at equilibrium.

Investigation of Side Reactions and By-product Formation

In any chemical synthesis, the potential for side reactions and the formation of by-products must be considered, as these can affect the purity and yield of the desired product.

Hydrolysis Under Synthesis Conditions

A significant side reaction in the synthesis of this compound is the hydrolysis of the highly reactive 2,4-dichlorobenzoyl chloride. If water is present in the reaction mixture, it can compete with the 2,4-dibromophenol as a nucleophile, leading to the formation of 2,4-dichlorobenzoic acid.

2,4-dichlorobenzoyl chloride + H₂O → 2,4-dichlorobenzoic acid + HCl

This side reaction not only consumes the acylating agent but also produces an acidic by-product that can potentially catalyze other unwanted reactions. To minimize hydrolysis, the reaction is typically carried out under anhydrous conditions.

Furthermore, the ester product itself, this compound, can undergo hydrolysis, particularly under acidic or basic conditions, to revert to 2,4-dibromophenol and 2,4-dichlorobenzoic acid. masterorganicchemistry.com The kinetics of hydrolysis of similar halogenated aromatic compounds have been studied and are often pH-dependent. niscpr.res.inresearchgate.net

Table 2: Potential By-products in the Synthesis of this compound

| By-product | Origin |

|---|---|

| 2,4-Dichlorobenzoic acid | Hydrolysis of 2,4-dichlorobenzoyl chloride |

| Unreacted 2,4-dibromophenol | Incomplete reaction |

| Unreacted 2,4-dichlorobenzoyl chloride | Incomplete reaction |

Rearrangement Reactions of Halogenated Intermediates

A significant side reaction in the synthesis of aryl esters is the Fries rearrangement, an acid-catalyzed process that converts a phenolic ester to a hydroxy aryl ketone. wikipedia.orgbyjus.com This rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted hydroxy ketones. byjus.com For this compound, this would result in the formation of isomeric hydroxybenzophenones, compromising the purity and yield of the desired ester.

The reaction is catalyzed by Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) or strong Brønsted acids (e.g., HF, methanesulfonic acid), which are often used in stoichiometric or excess amounts. wikipedia.orgorganic-chemistry.org The generally accepted mechanism, while not definitively proven, involves the coordination of the Lewis acid to the electron-rich carbonyl oxygen of the ester. This polarization facilitates the cleavage of the ester's C-O bond, generating a free acylium carbocation (2,4-dichlorobenzoyl cation in this case) and an aluminum phenoxide complex. wikipedia.orgbyjus.com This acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring of the phenoxide in an electrophilic aromatic substitution. wikipedia.org

Intramolecular vs. Intermolecular Pathways: The Fries rearrangement can proceed through both intramolecular and intermolecular pathways. wikipedia.org Crossover experiments, where two different esters are rearranged together, have shown the formation of mixed products, providing evidence for an intermolecular mechanism where the acylium ion can acylate a different phenol molecule. electrochem.orgyoutube.comyoutube.com The reaction within a solvent cage is considered an intramolecular process. organic-chemistry.org

Influence of Reaction Conditions: The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions.

Temperature: Low temperatures generally favor the formation of the para-isomer, which is often the thermodynamically more stable product. wikipedia.org Conversely, higher temperatures tend to yield the ortho-isomer, which is kinetically favored and can be stabilized through the formation of a bidentate complex with the Lewis acid catalyst. wikipedia.org

Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the ortho-product, whereas an increase in solvent polarity generally leads to a higher proportion of the para-product. wikipedia.org

In the specific case of this compound, the rearrangement would lead to the migration of the 2,4-dichlorobenzoyl group. The directing effects of the two bromine atoms and the oxygen on the phenyl ring would influence the position of electrophilic attack. The potential rearrangement products would be isomers of (hydroxy-dibromophenyl)(2,4-dichlorophenyl)methanone.

A related photochemical variant, the Photo-Fries rearrangement, can also occur upon exposure to UV light, proceeding through a radical mechanism. wikipedia.orgslideshare.net This pathway can also produce ortho and para hydroxy aryl ketones. slideshare.net

Oligomerization and Polymerization Prevention

During the synthesis of phenolic esters, particularly under conditions that can generate reactive intermediates, oligomerization or polymerization of the phenolic reactant can be a significant competing reaction. Phenols, especially when converted to highly reactive phenoxide ions, can undergo oxidative coupling or other reactions leading to the formation of dimers and higher-order oligomers.

The standard procedure for synthesizing aryl esters from phenols and acyl chlorides is the Schotten-Baumann reaction. chemistnotes.comvedantu.comwikipedia.org This method involves an aqueous base, such as sodium hydroxide, which deprotonates the phenol to the more nucleophilic phenoxide ion. vedantu.com While this enhances the rate of the desired O-acylation, the basic conditions and the presence of the reactive phenoxide can also promote side reactions.

Strategies to Mitigate Oligomerization:

Controlled Addition of Reagents: A slow, controlled addition of the acyl chloride to the solution of the phenoxide can help to maintain a low concentration of the acylating agent, favoring the desired bimolecular reaction over competing polymerization pathways. chemistnotes.com

Use of Phase-Transfer Catalysis (PTC): The Schotten-Baumann reaction can be significantly improved by using a two-phase system with a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) chloride). ingentaconnect.com The catalyst transports the phenoxide ion from the aqueous phase to the organic phase containing the acyl chloride. wikipedia.org This allows for the reaction to occur under milder conditions and with better control, often leading to higher yields and purer products by minimizing side reactions like hydrolysis of the acyl chloride and oligomerization of the phenol. ingentaconnect.com The use of PTC can allow for equimolar amounts of the phenol and acyl chloride, short reaction times, and low temperatures, all of which disfavor polymerization. ingentaconnect.com

Protection of the Hydroxyl Group: In some synthetic strategies, particularly those involving Friedel-Crafts acylation on the phenolic ring, the hydroxyl group may be protected, for instance, as a silyl (B83357) ether. google.com This prevents the phenol from reacting in an undesired manner. After the primary reaction is complete, the protecting group is removed. While less common for simple esterifications, this strategy highlights a general principle for controlling the reactivity of phenols.

Reaction Temperature: Maintaining a low reaction temperature is critical. Many polymerization reactions have a higher activation energy than the desired esterification, and thus, lower temperatures will kinetically favor the formation of the ester. O-acylation of substituted phenols has been shown to be effective at 0°C. ingentaconnect.com

By carefully selecting the synthetic methodology, such as employing phase-transfer catalysis in a Schotten-Baumann approach, and meticulously controlling reaction parameters like temperature and reagent stoichiometry, the formation of rearrangement products and phenolic oligomers can be effectively suppressed, leading to a more efficient synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,4 Dibromophenyl 2,4 Dichlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution and the solid state. For 2,4-Dibromophenyl 2,4-dichlorobenzoate (B1228512), a combination of one-dimensional and multi-dimensional NMR techniques would be essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-Dimensional NMR (2D COSY, HMQC, HMBC) for Proton and Carbon Connectivity

To definitively assign the complex aromatic signals of 2,4-Dibromophenyl 2,4-dichlorobenzoate, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show correlations between the adjacent protons on both the 2,4-dibromophenyl and the 2,4-dichlorobenzoyl rings. For instance, in the 2,4-dibromophenyl moiety, a cross-peak would be expected between the proton at position 6 and the proton at position 5. Similarly, in the 2,4-dichlorobenzoyl ring, correlations would be observed between the protons at positions 3, 5, and 6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. By analyzing the cross-peaks in the HMQC/HSQC spectrum, each proton signal can be directly linked to its corresponding carbon atom. This is crucial for assigning the carbons within the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. For this compound, HMBC is critical for establishing the connectivity across the ester linkage. Key correlations would be expected from the protons on the 2,4-dibromophenyl ring to the carbonyl carbon of the benzoate (B1203000) group, and from the protons on the 2,4-dichlorobenzoyl ring to the same carbonyl carbon. This would unequivocally confirm the ester structure.

| Proton (¹H) Signal | Expected COSY Correlations | Expected HMQC/HSQC Correlation (with Carbon) | Expected Key HMBC Correlations (with Carbon) |

| H-3' (dibromophenyl) | H-5' | C-3' | C-1', C-2', C-4', C-5' |

| H-5' (dibromophenyl) | H-3', H-6' | C-5' | C-1', C-3', C-4', C-6' |

| H-6' (dibromophenyl) | H-5' | C-6' | C-2', C-4', C-5' |

| H-3 (dichlorobenzoyl) | H-5 | C-3 | C-1, C-2, C-4, C-5, C=O |

| H-5 (dichlorobenzoyl) | H-3, H-6 | C-5 | C-1, C-3, C-4, C-6 |

| H-6 (dichlorobenzoyl) | H-5 | C-6 | C-2, C-4, C-5, C=O |

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties. By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to obtain high-resolution ¹³C NMR spectra of solid this compound. Differences in the chemical shifts and peak multiplicities in the ssNMR spectra can be used to distinguish between different crystalline polymorphs and amorphous forms, reflecting the unique packing arrangements and intermolecular interactions in each solid-state form.

Dynamic NMR Studies for Conformational Exchange

The ester linkage in this compound allows for rotational freedom around the C-O bonds. Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at variable temperatures, can provide information about the energy barriers associated with this conformational exchange. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the lineshape changes as a function of temperature, the thermodynamic parameters for the rotational barriers can be calculated, providing a deeper understanding of the molecule's conformational dynamics.

Vibrational Spectroscopy for Functional Group and Lattice Analysis

Fourier Transform Infrared (FTIR) Spectroscopy: Band Assignment and Interpretation

The FTIR spectrum of this compound would be characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrational frequencies include:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (ester) | Stretching | 1730 - 1750 |

| C-O (ester) | Stretching | 1250 - 1300 (asymmetric), 1000 - 1150 (symmetric) |

| C-Cl (aromatic) | Stretching | 1000 - 1100 |

| C-Br (aromatic) | Stretching | 500 - 600 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aromatic) | Out-of-plane bending | 800 - 900 |

The precise position and intensity of the carbonyl (C=O) stretching band are particularly informative, as they can be influenced by the electronic effects of the halogen substituents on the aromatic rings.

Raman Spectroscopy: Molecular Vibrations and Crystal Polymorph Differentiation

Raman spectroscopy provides complementary information to FTIR. While strong dipoles lead to intense FTIR signals, vibrations that cause a significant change in polarizability result in strong Raman scattering. For this compound, the symmetric vibrations of the aromatic rings and the C-Br and C-Cl bonds are expected to be prominent in the Raman spectrum.

A significant application of Raman spectroscopy is in the differentiation of crystal polymorphs. nih.gov Different crystalline forms of a compound will have distinct lattice vibrations, which are observed in the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹). These differences in the phonon modes, as well as subtle shifts in the internal vibrational modes, can serve as a fingerprint for each polymorph, allowing for their unambiguous identification. researchgate.net This non-destructive technique is therefore a powerful tool for quality control in the solid-state chemistry of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of organic compounds. It provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula.

For a molecule like this compound, which possesses moderate polarity, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques for generating gas-phase ions.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. researchgate.netresearchgate.netresearchgate.net In the case of this compound, while it is not highly polar, it can be ionized via ESI, likely forming adducts with ions present in the solvent, such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ in the positive ion mode. bjmu.edu.cn The exact mass measurement of these adducts by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) would allow for the confident determination of the elemental composition. The isotopic pattern resulting from the presence of four halogen atoms (two bromine and two chlorine) would be a key identifying feature.

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and thermally stable compounds. nih.gov It involves the ionization of the analyte in the gas phase through reactions with reagent ions. nih.gov For this compound, APCI would likely produce a strong protonated molecule [M+H]⁺ in the positive ion mode or a molecular anion [M-H]⁻ in the negative ion mode. APCI can sometimes lead to more in-source fragmentation compared to ESI, which can provide initial structural clues even without tandem mass spectrometry.

The choice between ESI and APCI would depend on the specific instrumentation and optimization of the experimental conditions to achieve the best ionization efficiency and signal-to-noise ratio for this particular analyte.

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. capes.gov.br The fragmentation pattern is characteristic of the molecule's structure. For this compound, the precursor ion (e.g., [M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID).

The expected fragmentation pathways for this compound would primarily involve the cleavage of the ester bond, which is a common fragmentation route for esters. libretexts.orgpharmacy180.com The presence of multiple halogen atoms would significantly influence the fragmentation pattern and the isotopic distribution of the fragment ions.

Predicted Fragmentation of this compound:

The primary fragmentation would likely occur at the ester linkage, leading to two main types of fragment ions:

Acylium ion formation: Cleavage of the C-O bond of the ester would result in the formation of the 2,4-dichlorobenzoyl cation.

Phenoxy cation formation: Cleavage of the ester bond on the other side would lead to the formation of the 2,4-dibromophenoxy cation or a related radical cation.

Further fragmentation of these primary ions would involve the loss of halogen atoms (Br or Cl) or carbon monoxide (CO) from the acylium ion. pharmacy180.com The isotopic patterns of the fragment ions, due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, would be crucial for confirming the identity of the fragments.

Table 1: Predicted Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Fragment Ion | Proposed Structure |

|---|---|---|

| [M+H]⁺ | [C₇H₃Cl₂O]⁺ | 2,4-Dichlorobenzoyl cation |

| [M+H]⁺ | [C₆H₃Br₂O]⁺ | 2,4-Dibromophenoxy cation |

| [C₇H₃Cl₂O]⁺ | [C₆H₃Cl₂]⁺ | Loss of CO from 2,4-dichlorobenzoyl cation |

| [C₆H₃Br₂O]⁺ | [C₆H₃BrO]⁺ | Loss of a bromine atom |

This table represents predicted fragmentation patterns. Actual experimental data would be required for confirmation.

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. If successful, this analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. ukim.mkmdpi.com This data would reveal the conformation of the molecule in the solid state, including the dihedral angles between the two phenyl rings and the ester group.

Based on studies of similar substituted phenyl benzoates, it is expected that the molecule would not be perfectly planar due to steric hindrance from the ortho-substituents (bromine and chlorine atoms). ukim.mkmdpi.com The analysis would also reveal intermolecular interactions, such as halogen bonding and π-π stacking, which govern the crystal packing.

Table 2: Representative Bond Lengths and Angles from Analogous Phenyl Benzoate Structures

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | ~1.20 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| O-C (aryl) Bond Length | ~1.40 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-Br Bond Length | ~1.90 Å |

| C-O-C Bond Angle | ~118° |

These values are representative and are based on crystallographic data of analogous compounds. ukim.mkmdpi.com Specific values for this compound would require experimental determination.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. ncl.ac.ukmdpi.com A PXRD pattern of a synthesized batch of this compound would serve several purposes:

Confirmation of Crystallinity: A sharp, well-defined diffraction pattern would confirm that the material is crystalline.

Phase Identification: The obtained pattern could be compared to a database or a simulated pattern from single-crystal data (if available) to confirm the identity of the crystalline phase. researchgate.netresearchgate.net

Phase Purity Analysis: The absence of peaks from starting materials or other crystalline impurities would indicate the phase purity of the sample. ncl.ac.ukmdpi.com The presence of additional peaks would suggest a mixture of different crystalline forms (polymorphs) or the presence of impurities.

Table 3: Hypothetical PXRD Data for a Crystalline Sample of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 80 |

| 25.8 | 3.45 | 60 |

This table is a hypothetical representation of a PXRD pattern. Actual data would be dependent on the crystal structure of the compound.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. wikipedia.orgnih.gov this compound is an achiral molecule as it possesses a plane of symmetry. Therefore, in its isolated state, it would not exhibit a circular dichroism spectrum.

However, it is important to note two scenarios where chiroptical spectroscopy could become relevant:

Chiral Derivatives: If chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral substituent, then these new molecules would be chiral and would exhibit a CD spectrum. nih.govresearchgate.netresearchgate.net The sign and intensity of the Cotton effects in the CD spectrum could then be used to determine the absolute configuration of the chiral centers.

Induced Circular Dichroism (ICD): An achiral molecule like this compound can exhibit a CD signal if it is placed in a chiral environment. synchrotron-soleil.frnih.govarxiv.org This phenomenon, known as induced circular dichroism, can occur if the molecule forms a complex with a chiral host molecule or is dissolved in a chiral solvent. The induced CD spectrum would provide information about the nature of the interaction between the achiral guest and the chiral host.

Circular Dichroism (CD) for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the absolute configuration of chiral molecules. It relies on the differential absorption of left- and right-circularly polarized light by a chiral sample. An achiral molecule will not exhibit a CD spectrum, making this technique highly specific for the study of stereoisomers. The resulting CD spectrum is a plot of the difference in absorbance (ΔA = AL - AR) versus wavelength.

The shape and sign of the CD curve, particularly the Cotton effects (the characteristic shape of a CD band in the vicinity of an absorption band), are directly related to the spatial arrangement of the chromophores within the molecule. By comparing the experimentally measured CD spectrum with that of a reference compound of known absolute configuration or with spectra predicted by quantum chemical calculations, the absolute configuration of the molecule under investigation can be determined.

Research Findings:

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published experimental or theoretical Circular Dichroism data specifically for this compound. This suggests that the chiroptical properties of this particular compound have not been investigated or reported in the public domain. The molecule itself is not inherently chiral. For it to be studied by CD spectroscopy, a chiral center would need to be introduced, for instance, through the synthesis of an atropisomeric version or by introducing a chiral substituent.

In the absence of specific data for the target compound, an illustrative table is provided below to demonstrate how CD data for a hypothetical chiral derivative of this compound would be presented.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| 350 | 0 |

| 320 | +1.5 x 10⁴ |

| 290 | 0 |

| 260 | -2.8 x 10⁴ |

| 240 | 0 |

| 220 | +4.2 x 10⁴ |

This table is for illustrative purposes only and does not represent actual data for this compound.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique used to determine the absolute configuration of chiral molecules. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A plot of the specific rotation [α] versus wavelength constitutes an ORD curve.

Similar to CD, the shape of the ORD curve, particularly the presence of positive or negative Cotton effects, is characteristic of the stereochemistry of the molecule. The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is complementary. Historically, ORD was more widely used before the advent of modern CD spectropolarimeters.

Research Findings:

As with Circular Dichroism, there is no available literature detailing Optical Rotatory Dispersion studies on this compound. The lack of data for this compound prevents a specific analysis of its ORD properties.

To illustrate how ORD data would be presented, a sample data table for a hypothetical chiral derivative of this compound is shown below.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +50 |

| 500 | +75 |

| 400 | +120 |

| 350 | +250 |

| 325 | 0 |

| 300 | -400 |

| 280 | 0 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Theoretical and Computational Chemistry of 2,4 Dibromophenyl 2,4 Dichlorobenzoate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For a molecule like 2,4-Dibromophenyl 2,4-dichlorobenzoate (B1228512), a DFT calculation would begin by optimizing the molecular geometry to find the lowest energy conformation (the ground state). This would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

From a single-point energy calculation on the optimized geometry, various ground state properties could be determined, such as the total energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Ab initio methods are a class of computational chemistry techniques based on first principles, without the use of experimental data in the theoretical framework. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy.

For 2,4-Dibromophenyl 2,4-dichlorobenzoate, these high-accuracy methods could be employed to obtain very precise values for the total electronic energy and other properties. Due to their computational cost, they are often used to benchmark results from less demanding methods like DFT. A high-level ab initio calculation could provide a definitive prediction of the molecule's stability and electronic characteristics.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species.

For this compound, an MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative oxygen and chlorine atoms, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. This mapping helps in understanding non-covalent interactions and potential sites for chemical reactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes and intermolecular interactions.

The ester linkage in this compound allows for rotational flexibility around several single bonds. This can lead to multiple low-energy conformations (conformers). MD simulations could be used to explore the conformational landscape of the molecule.

By simulating the molecule's motion over a period of time (typically nanoseconds to microseconds), one could identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

In the solid state, molecules of this compound would pack together in a crystal lattice. MD simulations of a periodic box of these molecules could predict the most likely crystal packing arrangement.

These simulations would highlight the key intermolecular interactions that stabilize the crystal structure, such as halogen bonding (involving the bromine and chlorine atoms), π-π stacking between the aromatic rings, and van der Waals forces. Understanding these interactions is essential for predicting material properties like melting point and solubility.

Solvent Effects and Solvation Thermodynamics

For halogenated aromatic compounds, solvation in polar aprotic solvents is generally more favorable than in nonpolar or protic solvents. This is due to the polar nature of the carbon-halogen and ester bonds, which can engage in dipole-dipole interactions with solvent molecules. In protic solvents, the solvation of anions is particularly strong, which can affect reaction rates involving nucleophiles. For instance, weakly nucleophilic anions in hydroxylic solvents can become significantly more nucleophilic in polar aprotic solvents where they are less strongly solvated. libretexts.org

Computational approaches, such as those employing continuum solvation models (e.g., Polarizable Continuum Model - PCM), can be used to estimate the solvation free energy of this compound in various solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the electrostatic and non-electrostatic contributions to solvation.

To illustrate, consider the solvation thermodynamics of substituted benzoic acids in binary mixtures of ethanol (B145695) and water. Studies on 2-chloro and 4-chloro benzoic acid have shown that solubility increases with a higher mole fraction of ethanol and with increasing temperature. jbiochemtech.com This suggests that the solvation of these halogenated compounds is more favorable in less polar environments than pure water. The Gibbs free energy of solvation for these compounds was found to decrease with increasing ethanol concentration and temperature, indicating a more spontaneous solvation process under these conditions. jbiochemtech.com A similar trend would be expected for this compound, with its solubility being greater in organic solvents compared to aqueous media.

Table 1: Predicted Solvation Behavior of this compound in Different Solvent Types

| Solvent Type | Predicted Solubility | Dominant Intermolecular Forces |

| Nonpolar (e.g., Hexane) | Low | van der Waals forces |

| Polar Aprotic (e.g., Acetone, DMF) | High | Dipole-dipole interactions |

| Polar Protic (e.g., Ethanol, Water) | Moderate to Low | Dipole-dipole, potential for weak hydrogen bonding |

This table is predictive and based on the behavior of analogous halogenated aromatic compounds.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating the intricate details of chemical reaction mechanisms, including the formation and reactions of this compound.

The synthesis of this compound typically involves the esterification of 2,4-dichlorobenzoic acid with 2,4-dibromophenol (B41371). Computational methods, particularly Density Functional Theory (DFT), can be employed to model this reaction. The process would involve locating the transition state (TS) for the esterification reaction, which represents the highest energy point along the reaction coordinate. The geometry of the transition state provides crucial insights into the steric and electronic factors that govern the reaction rate.

In many esterification reactions, a catalyst is used to enhance the reaction rate. For instance, the Mitsunobu reaction provides an effective method for the esterification of benzoic acids with phenols. researchgate.net Computational modeling can be used to study the interactions between the catalyst and the substrates (2,4-dichlorobenzoic acid and 2,4-dibromophenol).

These models can reveal the nature of the catalyst-substrate complex, including the key intermolecular interactions that stabilize the transition state and lower the activation energy. For example, in an acid-catalyzed esterification, the model would show the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenol (B47542).

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). nih.gov The presence of multiple chlorine and bromine atoms on the phenyl rings of this compound suggests that this molecule can participate in halogen bonding. The electron-withdrawing nature of the carbonyl group in the ester and the other halogen atoms enhances the electrophilic character of the covalently bonded halogens.

Computational studies can quantify the strength and directionality of these halogen bonds. The electrostatic potential on the surface of the molecule can be calculated to identify regions of positive potential (σ-holes) on the halogen atoms, which are indicative of their ability to form halogen bonds. These interactions can play a significant role in the crystal packing of the molecule and in its interactions with other molecules in solution. For example, halogen bonding has been shown to be a key interaction in the design of inhibitors for serine proteases, where a halogenated compound binds to the S1 pocket of the enzyme. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. aidic.it These models are valuable for predicting the properties of new or untested compounds.

The first step in developing a QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecular structure. For a molecule like this compound, a wide range of descriptors can be calculated using computational software. These can be broadly categorized as:

Constitutional descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms of each type, and number of rings.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like dipole moment, polarizability, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Studies on halogenated diphenyl ethers, which are structurally related to the target molecule, have shown that descriptors such as average molecular polarizability, molecular weight, total energy, and standard heat of formation are important for predicting properties like vapor pressure and octanol-water partition coefficients. nih.gov Similarly, for halogenated anisoles, descriptors derived from the electrostatic potential have been found to be useful in QSPR models for predicting physicochemical properties. nih.gov

Table 2: Examples of Molecular Descriptors for QSPR Modeling of Halogenated Aromatic Compounds

| Descriptor Class | Example Descriptors | Relevance to Physicochemical Properties |

| Constitutional | Molecular Weight | Correlates with properties like boiling point and density. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Geometrical | Molecular Surface Area | Influences solubility and transport properties. |

| Quantum-Chemical | Dipole Moment | Important for predicting intermolecular interactions and polarity. |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and electronic properties. |

This table provides examples of descriptor classes and their general relevance, based on studies of analogous compounds.

Predictive Models for Non-Biological Bulk and Surface Properties

Predictive models for the bulk and surface properties of organic molecules like this compound are typically developed using Quantitative Structure-Property Relationship (QSPR) methodologies. These models establish a mathematical relationship between the molecular structure and its physicochemical properties.

Bulk Properties:

For bulk properties such as boiling point, density, and enthalpy of formation, QSPR models are built upon a set of calculated molecular descriptors. These descriptors quantify various aspects of the molecule's electronic and geometric structure. For a compound like this compound, these descriptors would include:

Topological descriptors: Indices that describe the atomic connectivity and branching of the molecule.

Geometric descriptors: Parameters such as molecular volume, surface area, and shape indices.

Quantum chemical descriptors: Properties derived from quantum mechanical calculations, such as dipole moment, polarizability, and electrostatic potential surfaces.

Studies on similar halogenated compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), have successfully used these types of descriptors to predict properties like vapor pressure, solubility, and partition coefficients. For instance, linear regression models have been established for these compounds, linking descriptors derived from electrostatic potentials and molecular volume to their physicochemical properties. A similar approach could be applied to this compound.

Below is an illustrative data table of the types of molecular descriptors that would be calculated for this compound to build a QSPR model for its bulk properties.

| Descriptor Type | Descriptor Example | Hypothetical Value |

| Constitutional | Molecular Weight | 450.9 g/mol |

| Topological | Wiener Index | 1250 |

| Geometric | Molecular Surface Area | 350 Ų |

| Quantum Chemical | Dipole Moment | 2.5 D |

| Quantum Chemical | Polarizability | 40 ų |

Surface Properties:

Predicting surface properties, such as surface tension and adsorption characteristics, also relies on computational models. For aromatic esters, molecular dynamics (MD) simulations can be a powerful tool. In an MD simulation, the movement of each atom in a system is calculated over time, based on a force field that describes the inter- and intramolecular forces.

To predict the surface tension of this compound, a simulation box containing a liquid slab of the compound surrounded by a vacuum would be constructed. The surface tension can then be calculated from the components of the pressure tensor obtained during the simulation. Quantum mechanical calculations can also contribute by providing insights into the electronic properties that influence surface behavior, such as the molecule's ability to interact with other surfaces or molecules.

The following table provides a hypothetical example of predicted surface properties for this compound based on computational models.

| Property | Predicted Value | Computational Method |

| Surface Tension | 45 mN/m | Molecular Dynamics |

| Adsorption Energy on Graphene | -80 kJ/mol | Density Functional Theory |

Crystal Structure Prediction and Polymorphism Modeling

Crystal Structure Prediction (CSP) is a computational methodology used to identify the most stable crystalline arrangements of a molecule. For a molecule like this compound, which has some degree of flexibility, CSP can be particularly challenging but also highly valuable for understanding its solid-state properties.

The process of CSP typically involves two main stages:

Generation of Candidate Structures: A large number of plausible crystal packing arrangements are generated using

Information regarding the environmental fate and degradation of this compound is not publicly available.

Following a comprehensive and targeted search for scientific literature and data pertaining to the environmental fate and degradation of the specific chemical compound This compound , no relevant studies or datasets were found.

Specifically, searches for information on the photolytic degradation, including direct and indirect photolysis, photodegradation products, quantum yield, and photoreaction kinetics, did not yield any results for this compound. Similarly, investigations into its hydrolytic transformation, including pH-dependent kinetics and the analysis of cleavage products, returned no available data.

The absence of information in reputable scientific databases and scholarly articles indicates that the environmental fate and degradation pathways of this compound have likely not been a subject of published scientific research. Therefore, the requested article detailing these specific aspects of the compound's environmental behavior cannot be generated at this time.

Following a comprehensive and exhaustive search for scientific literature focusing on "this compound," it has been determined that there is no available data in the public domain regarding its environmental fate, degradation pathways, or sorption dynamics. Searches for this specific compound did not yield any research findings, experimental data, or scholarly articles pertaining to the detailed outline provided.

The scientific community has not published studies on the influence of ionic strength and dissolved organic matter on this compound, its biodegradation potential, microbial community interactions, mineralization, or its sorption and desorption characteristics in environmental media.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while strictly adhering to the specified focus on "this compound." To maintain the integrity of the response and avoid the inclusion of irrelevant or speculative information from related but distinct chemical compounds, the article cannot be produced.

Environmental Fate and Degradation Pathways of 2,4 Dibromophenyl 2,4 Dichlorobenzoate

Sorption and Desorption Dynamics in Environmental Media

Freundlich and Langmuir Isotherm Modeling

The sorption of organic compounds to soil and sediment is a critical process that governs their mobility and bioavailability in the environment. The Freundlich and Langmuir isotherm models are commonly used to describe the equilibrium partitioning of a substance between the solid and aqueous phases.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. henrys-law.org The Freundlich model , an empirical equation, describes multilayer adsorption onto a heterogeneous surface and is often more suitable for complex environmental matrices like soil. henrys-law.org

Studies on compounds structurally related to 2,4-Dibromophenyl 2,4-dichlorobenzoate (B1228512), such as polybrominated diphenyl ethers (PBDEs), have demonstrated that the Freundlich model often provides a better fit for their sorption to soils and microplastics, suggesting a heterogeneous, multi-layer sorption process. nih.govresearchgate.net For instance, the sorption of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) to microplastics was well-described by the Freundlich model. nih.gov Research on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) to soil components also showed that the data conformed to the Freundlich model. medium.com

The key parameters of these models, the Langmuir constant (KL) related to the binding energy, the maximum adsorption capacity (qmax), the Freundlich capacity coefficient (KF), and the Freundlich intensity parameter (n), are crucial for predicting the extent of sorption. A higher KF value indicates greater sorption capacity, while the value of 'n' provides an indication of the favorability of the adsorption process.

Table 1: Freundlich and Langmuir Isotherm Parameters for Analogous Compounds

| Compound | Adsorbent | Isotherm Model | KF ((mg/g)(L/mg)1/n) | n | qmax (mg/g) | KL (L/mg) | Reference |

| 2,4-D | Soil | Freundlich | Data not available | Data not available | medium.com | ||

| BDE-47 | Polystyrene Microplastics | Freundlich | Data not available | Data not available | nih.gov | ||

| Benzoic Acid | Activated Charcoal | Langmuir & Freundlich | 82% removal | ceon.rs |

Note: Specific parameter values for 2,4-D and BDE-47 were not provided in the cited abstract, but the applicability of the Freundlich model was noted.

Given its structure, 2,4-Dibromophenyl 2,4-dichlorobenzoate is expected to be a hydrophobic compound with a strong affinity for organic matter in soil and sediment, likely following a sorption pattern best described by the Freundlich isotherm.

Kinetics of Sorption and Desorption Processes

The kinetics of sorption and desorption determine the rate at which a compound partitions between the solid and aqueous phases. These rates are essential for modeling the dynamic behavior of contaminants in the environment. Pseudo-first-order and pseudo-second-order models are commonly used to evaluate sorption kinetics.

The pseudo-first-order model assumes that the rate of occupation of sorption sites is proportional to the number of unoccupied sites, often implying that film diffusion is the rate-limiting step. The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov

Studies on analogous compounds provide insights into the likely kinetic behavior of this compound. For example, the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) onto soil components was found to conform to a pseudo-second-order kinetic model. medium.com Similarly, the sorption kinetics of PBDEs have been described by the pseudo-second-order model, indicating that surface sorption is the main mechanism. researchgate.net The sorption of benzoic acid onto ethyl cellulose (B213188) microspheres, however, was found to follow a pseudo-first-order kinetic model. mdpi.com

Desorption kinetics are also critical, as they determine the potential for a sorbed contaminant to be released back into the aqueous phase. Hysteresis, where desorption is slower than sorption, is a common phenomenon for hydrophobic organic compounds and indicates a degree of irreversible binding. Pronounced desorption hysteresis has been observed for 4,4'-dibromodiphenyl ether (BDE-15) in soils, suggesting that it can accumulate in the topsoil layer. nih.gov

Table 2: Sorption Kinetic Model Parameters for Analogous Compounds

| Compound | Adsorbent | Kinetic Model | k1 (min-1) | k2 (g mg-1 min-1) | Reference |

| 2,4-D | Soil Components | Pseudo-second-order | Data not available | Data not available | medium.com |

| PBDEs | Microplastics | Pseudo-second-order | Data not available | Data not available | researchgate.net |

| Benzoic Acid | Ethyl Cellulose Microspheres | Pseudo-first-order | Data not available | Data not available | mdpi.com |

Note: The cited abstracts confirmed the applicability of the kinetic models but did not provide the specific rate constants.

Based on these analogues, it is probable that the sorption of this compound to environmental matrices is a relatively rapid process, likely governed by pseudo-second-order kinetics, with the potential for significant desorption hysteresis.

Volatilization and Atmospheric Transport

The volatilization of a chemical from soil and water surfaces, followed by atmospheric transport, is a key mechanism for the long-range distribution of persistent organic pollutants (POPs). epa.gov

Henry's Law Constant Determination

The Henry's Law constant (H) is a measure of the partitioning of a chemical between air and water at equilibrium. It is a critical parameter for predicting a compound's tendency to volatilize from aqueous solutions. A higher Henry's Law constant indicates a greater tendency for the compound to partition into the gas phase.

Direct experimental data for the Henry's Law constant of this compound is not available. However, values for structurally similar PBDEs have been measured and can be used as a reference. The Henry's Law constants for PBDEs are known to vary with the degree of bromination and the specific congener.

Table 3: Henry's Law Constants for Selected PBDEs at 298.15 K

| Compound | Henry's Law Constant (Pa m3/mol) | Reference |

| Decabromodiphenyl ether | Various estimated values available | henrys-law.org |

Note: The provided search result points to a compilation of Henry's Law constants where data for decabromodiphenyl ether can be found, but the specific value is not in the abstract.

Given its molecular structure with both bromine and chlorine substituents, this compound is expected to have a low vapor pressure and a Henry's Law constant that would classify it as a semi-volatile organic compound (SVOC). This suggests a potential for volatilization and subsequent long-range atmospheric transport.

Atmospheric Oxidation by Radicals (e.g., OH, NO3)

Once in the atmosphere, organic compounds can be degraded by reaction with photochemically generated oxidants. The most important of these in the troposphere are the hydroxyl radical (OH) during the daytime and the nitrate (B79036) radical (NO3) at night. nih.govnih.gov

The rate of oxidation of aromatic compounds is largely dependent on the reaction with the OH radical. researchgate.net The rate constants for these reactions determine the atmospheric lifetime of the compound. For many persistent organic pollutants, atmospheric lifetimes can be on the order of days to weeks, allowing for transport over long distances. nih.gov

While no specific data exists for this compound, the atmospheric oxidation of other halogenated aromatic compounds has been studied. The presence of electron-withdrawing halogen atoms on the aromatic rings generally decreases the rate of electrophilic attack by OH radicals, leading to longer atmospheric lifetimes compared to their non-halogenated counterparts.

Table 4: Atmospheric Lifetimes of Structurally Related Compounds with Respect to OH Radical Oxidation

| Compound Class | Typical Atmospheric Lifetime | Reference |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Up to weeks | nih.gov |

| Persistent Organic Pollutants (POPs) | Days to weeks | copernicus.org |

The atmospheric lifetime of this compound is expected to be significant enough to permit long-range atmospheric transport, a characteristic feature of many POPs.

Wet and Dry Deposition Processes

Chemicals are removed from the atmosphere and deposited to terrestrial and aquatic surfaces through wet and dry deposition. Wet deposition involves the removal of compounds by precipitation (rain, snow, fog), while dry deposition includes the gravitational settling of particles and the direct absorption of gases to surfaces. nih.gov

For semi-volatile organic compounds like this compound, a significant fraction is likely to be associated with atmospheric particles. Therefore, both wet and dry deposition of these particles are important removal mechanisms. The deposition velocity is a key parameter used to quantify the rate of dry deposition.

Studies on other POPs, such as PCBs and PCDD/Fs, have shown that dry aerosol deposition is a significant process, with deposition fluxes varying based on factors like wind speed and the presence of marine aerosols. nih.gov For many POPs, atmospheric deposition is a primary pathway for their entry into remote ecosystems like the Antarctic. copernicus.org

Table 5: Deposition Velocities for Analogous Compounds

| Compound Class | Typical Dry Deposition Velocity (cm/s) | Reference |

| Persistent Organic Pollutants (POPs) | Variable, dependent on particle size and atmospheric conditions | nih.gov |

Due to its expected low volatility and association with atmospheric particles, both wet and dry deposition are anticipated to be important processes in the removal of this compound from the atmosphere, leading to its deposition in terrestrial and aquatic environments far from its original source.

Analytical Method Development and Validation for Environmental and Material Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating 2,4-Dibromophenyl 2,4-dichlorobenzoate (B1228512) from interfering compounds present in a sample matrix. The choice between gas, liquid, or supercritical fluid chromatography depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

Gas chromatography is a primary technique for the analysis of semi-volatile compounds like halogenated esters. The compound is expected to be sufficiently volatile and thermally stable for GC analysis.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds that can be burned. youtube.com While it is robust and has a wide linear range, its sensitivity for halogenated compounds is significantly lower than that of more selective detectors like ECD or MS. youtube.comchromforum.org Therefore, FID would likely be inadequate for trace-level environmental monitoring of this compound.

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electrophilic compounds, particularly those containing halogens. youtube.com Given the presence of four halogen atoms (two bromine, two chlorine) in 2,4-Dibromophenyl 2,4-dichlorobenzoate, GC-ECD would provide excellent sensitivity, enabling detection at very low concentrations (parts-per-trillion). youtube.comnih.gov This makes it a highly suitable detector for residue analysis in environmental samples. chromforum.org

Mass Spectrometry (MS): GC coupled with MS is the gold standard for both quantification and confirmation of identity. MS detectors provide unparalleled selectivity and structural information. For halogenated compounds, analysis is often performed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) to achieve low detection limits and reduce matrix interference. researchgate.netresearchgate.net Electron ionization (EI) would likely produce a characteristic fragmentation pattern, with probable cleavages at the ester linkage and sequential loss of halogen atoms. A halogen-specific detector (XSD), which is highly selective for halogenated compounds, could also be employed, offering clean chromatograms with minimal noise. davidsonanalytical.co.uknih.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis This table presents hypothetical data based on methods for similar compounds.

| Parameter | Value |

|---|---|

| GC System | Agilent 6890 or similar |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Injector | Splitless, 280°C |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Oven Program | 100°C (1 min), ramp 15°C/min to 320°C (hold 10 min) |

| MS Detector | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Hypothetical Ions (m/z) | 452 (M+), 291, 173 |

| Est. Retention Time | ~15-20 min |

For compounds that may be thermally labile or not sufficiently volatile for GC, liquid chromatography is the preferred alternative. While many BFRs are analyzed by GC, higher brominated congeners can degrade at high temperatures, making LC-MS/MS a more suitable technique. sciex.com

UV-Vis and Diode Array Detectors (DAD): The presence of two aromatic rings in this compound allows for detection by UV-Vis or DAD. However, these detectors lack the specificity required for complex matrices where many other compounds may absorb at similar wavelengths. Their use would be limited to analyzing relatively clean samples or for method development purposes.

Tandem Mass Spectrometry (MS/MS): LC coupled to tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity and is ideal for analyzing BFRs and other pollutants in a wide range of samples from water to soil. sciex.com Electrospray ionization (ESI) in negative ion mode is commonly used for halogenated compounds. psu.edu This technique allows for the monitoring of specific precursor-to-product ion transitions, significantly reducing background noise and improving detection limits.

Quadrupole Time-of-Flight (QTOF) MS: High-resolution mass spectrometers like QTOF provide accurate mass measurements, which aids in the confident identification of target compounds and the characterization of unknown transformation products. researchgate.netacs.org LC-QTOF-MS is a powerful tool for non-target screening of environmental contaminants.

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis This table presents hypothetical data based on methods for similar compounds.

| Parameter | Value |

|---|---|

| LC System | Waters ACQUITY UPLC or similar |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 5 mM Ammonium (B1175870) Acetate (B1210297) |

| Mobile Phase B | Methanol (B129727) |

| Gradient | 50% B to 98% B over 10 min |

| Flow Rate | 0.3 mL/min |

| MS/MS System | Triple Quadrupole |

| Ionization Mode | ESI Negative |

| Hypothetical Transition | Precursor Ion (Q1): 451 m/z -> Product Ion (Q3): 173 m/z |

Supercritical fluid chromatography (SFC) is a hybrid technique that combines advantages of both GC and LC. wikipedia.orglibretexts.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com

SFC is recognized for providing fast and efficient separations, particularly for thermally labile and chiral molecules. wikipedia.orgmdpi.com Its application in environmental analysis is growing, as it is seen as a "green" technology due to its reduced use of organic solvents. mdpi.comdigitellinc.com When coupled with mass spectrometry (SFC-MS), it becomes a powerful tool for analyzing a wide range of environmental pollutants, including polar compounds that are difficult to retain in reversed-phase LC. nih.govacs.org For a semi-polar compound like this compound, SFC could offer a high-throughput alternative to normal-phase LC. teledynelabs.com

Advanced Sample Preparation Strategies

Effective sample preparation is critical to isolate this compound from the sample matrix, remove interferences, and concentrate it to levels detectable by the analytical instrument.

Solid-Phase Extraction (SPE): SPE is a robust and widely used technique for the cleanup and concentration of analytes from liquid samples. waters.com For polyhalogenated compounds in aqueous matrices, reversed-phase sorbents like C18 are commonly used to trap the analytes from the water sample. nih.govnih.gov The compound of interest is then eluted with a small volume of an organic solvent. This process effectively removes salts and polar interferences while concentrating the analyte, leading to improved sensitivity and accuracy. waters.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free, equilibrium-based extraction technique that is ideal for trace analysis. rsc.org A fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace), where analytes partition onto the fiber. nih.gov The fiber is then transferred directly to the GC injector for thermal desorption and analysis. The choice of fiber coating is crucial; for semi-volatile halogenated compounds, polydimethylsiloxane (B3030410) (PDMS) or carboxen/PDMS (CAR/PDMS) fibers are often suitable. nih.gov SPME is effective for analyzing volatile and semi-volatile organic compounds in water, air, and soil. mcgill.canih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has revolutionized the analysis of contaminants in complex food and environmental matrices. quechers.eu The procedure involves an initial extraction with acetonitrile, followed by a partitioning step using salts, and a final cleanup step using dispersive SPE (d-SPE).

The QuEChERS approach has been successfully adapted for the analysis of numerous BFRs in diverse and challenging matrices such as food, animal tissues, and chili peppers. nih.govmdpi.comacs.org Different versions of the method exist (e.g., original, AOAC-buffered, citrate-buffered) to improve the extraction efficiency of pH-dependent compounds and protect labile analytes. quechers.euacs.org For a neutral ester like this compound, a standard buffered QuEChERS method would likely be effective. The d-SPE cleanup step, which typically uses a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences, would be optimized to ensure high recovery and a clean final extract for GC-MS or LC-MS/MS analysis. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium Acetate |

| Carbon Dioxide |

| Methanol |

Derivatization Techniques for Enhanced Detectability

For the analysis of halogenated compounds like this compound, particularly when using gas chromatography (GC), derivatization is a crucial step to improve volatility and thermal stability, leading to enhanced detectability. While specific derivatization methods for this compound are not documented, techniques applied to analogous compounds, such as brominated flame retardants, offer valuable insights.